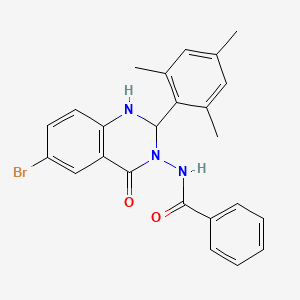
N-butyl-3-phenylpropanamide
Overview
Description
“N-butyl-3-phenylpropanamide” is a chemical compound with the molecular formula C13H19NO . It is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of N-butyl amides, such as “this compound”, can be achieved through a variety of methods. One common method involves the reaction of nitriles with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butyl group (a four-carbon chain) attached to a nitrogen atom, which is also attached to a phenyl group (a six-carbon ring) and a carbonyl group (C=O) .
Chemical Reactions Analysis
Amides, including “this compound”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which occurs when amides react with water in the presence of a catalyst such as a dilute acid . This reaction results in the formation of a carboxylic acid and an amine or ammonia .
Physical And Chemical Properties Analysis
The exact physical and chemical properties of “this compound” are not available in the search results. However, the molecular weight of this compound is 205.2961 .
Scientific Research Applications
Chemoselective Reactions
- N-butyl-3-phenylpropanamide derivatives have been studied for their chemoselective reactions with electrophiles, leading to the synthesis of hexahydro-4-pyrimidinones and oxazolidines. These reactions are explained by advanced computational calculations (Hajji et al., 2002).
Memory of Chirality
- The compound shows memory of chirality in rebound cyclizations of α-amide radicals. This characteristic is significant for stereochemical control in organic synthesis (Sasmal et al., 2013).
Unexpected By-Products
- This compound derivatives can lead to unexpected by-products in synthetic processes, which is crucial for understanding reaction pathways and optimizing synthesis methods (Zheng et al., 2008).
Structural and Spectroscopic Analysis
- Comprehensive structural, vibrational, magnetic, and electronic properties of N-phenylpropanamide derivatives have been analyzed, providing insights into their molecular characteristics (Öztürk et al., 2019).
Intramolecular C-N Bond Formation
- The compound is involved in intramolecular C-N bond formation, highlighting its potential in the synthesis of oxindole derivatives, which are important in medicinal chemistry (Wang et al., 2021).
Antimicrobial Evaluation
- Derivatives of this compound have been evaluated for their antimicrobial properties, indicating their potential in the development of new antibacterial and antifungal agents (Fuloria et al., 2009).
Anticancer Activity
- Functionalized amino acid derivatives of this compound have been synthesized and evaluated for anticancer activity, showing promising results in ovarian and oral cancers (Kumar et al., 2009).
Mechanism of Action
The mechanism of action of “N-butyl-3-phenylpropanamide” is not explicitly mentioned in the search results. However, similar compounds like phenylpropanolamine act directly on alpha- and beta-adrenergic receptors in the mucosa of the respiratory tract . This leads to vasoconstriction, reducing tissue hyperemia, edema, and nasal congestion, and increasing nasal airway patency .
Safety and Hazards
The specific safety and hazard information for “N-butyl-3-phenylpropanamide” is not available in the search results. However, similar compounds like tert-Butylbenzene are classified as flammable liquids and skin irritants . They should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
The future directions for “N-butyl-3-phenylpropanamide” are not explicitly mentioned in the search results. However, the development of new approaches to obtain optically pure β-hydroxy esters, which are precursors of other high-value compounds, is an important area in synthetic organic chemistry . This could potentially involve the use of “this compound” or similar compounds.
properties
IUPAC Name |
N-butyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVEZLZUTUCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364291 | |
| Record name | N-butyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10264-11-6 | |
| Record name | N-Butyl-3-phenylpropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-butyl-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-N-{2-[2-(3-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]ethyl}-1-indanecarboxamide](/img/structure/B6014715.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014721.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)

![1-[3-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6014744.png)
![2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)
![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
![1-[3-({[3-(trifluoromethyl)benzyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B6014782.png)
![2-[1-(3-phenylpropyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6014784.png)
![[1-(1H-benzimidazol-2-ylmethyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6014789.png)
![N-(3-isopropoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6014792.png)
